Hydroxytyrosol
Overview
Description
Synthesis Analysis
A biomimetic approach to synthesize hydroxytyrosol from the hydroxylation of tyrosol has been established. EDTA-Fe 2+ coordination complex served as an active center to simulate tyrosine hydroxylase. H2O2 and ascorbic acid were used as oxygen donor and hydrogen donor, respectively . Another study used Escherichia coli to synthesize hydroxytyrosol. Tyrosine decarboxylase from Papaver somniferum, tyrosine oxidase from Micrococcus luteus, and 4-hydroxyphenylacetate 3-monooxygenase from E. coli were transformed into the bacterial cell .Molecular Structure Analysis
Hydroxytyrosol is a phenylethanoid, meaning it has a C6-C2 carbon skeleton and is synthesized from tyrosine . It is a derivative of catechol and formally speaking, its derivatives occur in olives and wines .Chemical Reactions Analysis
The biomimetic system displayed analogous component, structure, and activity with TyrH. Hydroxytyrosol titer of 21.59 mM, and productivity of 9985.92 mg·L−1·h−1 was achieved with 100 mM tyrosol as substrate . The rational biosynthetic pathway of hydroxytyrosol is as follows: decarboxylation and deamination of tyrosine by tyrosine decarboxylase (TDC) and tyramine oxidase (TYO), respectively, leads to the formation of 2-(4-hydroxyphenyl) acetaldehyde .Physical And Chemical Properties Analysis
Hydroxytyrosol is a colorless solid, although samples often turn beige during storage . It is a derivative of catechol and formally speaking, its derivatives occur in olives and wines .Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
Hydroxytyrosol is well-documented for its potent antioxidant properties, contributing to the prevention of various diseases. It has been shown to induce antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells, highlighting its potential in protecting against oxidative-stress-induced cell damage (Martín et al., 2010).
Anti-cancer Effects
Hydroxytyrosol has demonstrated anti-cancer effects in various studies. For instance, it has been found to inhibit growth and cell proliferation in rat mammary tumours and promote high expression of Sfrp4, impacting apoptosis, cell cycle, and differentiation pathways (Granados-Principal et al., 2011). Additionally, it suppresses the growth of human hepatocellular carcinoma cells by inactivating AKT and nuclear factor-kappa B pathways (Zhao et al., 2014).
Cardiovascular Health
Hydroxytyrosol's role in cardiovascular health is highlighted by its potential uses in reducing cardiovascular diseases, cancer, and AIDS risk. It has shown potent anti-oxidant and anti-inflammatory effects, among others, underscoring its importance in protecting low-density lipoproteins and reducing cardiovascular disease risk (Vilaplana-Pérez et al., 2014).
Neuroprotective Effects
Research has explored hydroxytyrosol for its neuroprotective effects, particularly in the context of peripheral neuropathy, a common complication of diabetes. Hydroxytyrosol treatment has shown promise in counteracting the progression of peripheral diabetic neuropathy in rats, improving symptoms such as nerve conduction velocity and thermal nociception impairment (Ristagno et al., 2012).
Anti-microbial and Anti-inflammatory Properties
Hydroxytyrosol exhibits anti-microbial activity, as demonstrated by its effectiveness against Mycoplasma species, indicating its potential in treating infections caused by these bacteria (Furneri et al., 2004).
Safety And Hazards
Future Directions
The global hydroxytyrosol market value is estimated to grow from US$ 751.2 million in 2024 to US$ 1,425.5 million by 2034 . It holds promising prospects, fueled by ongoing research validating its therapeutic potential and expanding applications beyond traditional sectors . More studies are needed to sustain or reject many other health claims not yet fully documented and to validate these newly available hydroxytyrosol-based products .
properties
IUPAC Name |
4-(2-hydroxyethyl)benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147451 | |
Record name | 3,4-Dihydroxyphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxytyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Hydroxytyrosol | |
CAS RN |
10597-60-1 | |
Record name | Hydroxytyrosol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxyphenylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxytyrosol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12771 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,4-Dihydroxyphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYTYROSOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxytyrosol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.